(2R,3R)-3-Amino-2-hydroxy-3-(2-methoxyphenyl)propanoic acid
Description
(2R,3R)-3-Amino-2-hydroxy-3-(2-methoxyphenyl)propanoic acid is a chiral non-proteinogenic amino acid characterized by a β-hydroxy-γ-amino acid backbone. Its molecular formula is C₁₁H₁₅NO₅, with a molecular weight of 241.24 g/mol . The compound features a 2-methoxyphenyl substituent at the C3 position, with stereochemical configurations at both C2 (R) and C3 (R). The methoxy group at the ortho position of the phenyl ring influences electronic properties and metabolic stability compared to para- or meta-substituted analogs .
Structure
3D Structure
Properties
IUPAC Name |
(2R,3R)-3-amino-2-hydroxy-3-(2-methoxyphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-15-7-5-3-2-4-6(7)8(11)9(12)10(13)14/h2-5,8-9,12H,11H2,1H3,(H,13,14)/t8-,9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVANXUOIKFVRKN-RKDXNWHRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(C(C(=O)O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1[C@H]([C@H](C(=O)O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00654608 | |
| Record name | (2R,3R)-3-Amino-2-hydroxy-3-(2-methoxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00654608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217840-92-0 | |
| Record name | (2R,3R)-3-Amino-2-hydroxy-3-(2-methoxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00654608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Process Overview
- Enantiomeric Mixture Preparation : The racemic threo-2-hydroxy-3-(2-aminophenylthio)-3-(methoxyphenyl)propanoic acid is synthesized via condensation of 2-methoxyphenylacetaldehyde with thiourea derivatives, followed by hydrolysis.
- Resolution Agent Selection : (1S,2S)-threo-1-(4-methylthiophenyl)-2-amino-1,3-propanediol (thiomicamine) is preferred due to its high diastereoselectivity.
- Salt Crystallization : The resolving agent (0.45–0.55 molar ratio) and racemic acid are dissolved in water or methanol under reflux. Slow cooling induces selective crystallization of the (2R,3R)-enantiomer salt.
- Acid Liberation : The salt is treated with mineral acids (e.g., HCl) to yield the free (2R,3R)-acid, achieving optical rotations up to $$[α]_D^{23} = +300°$$ (ethanol).
Key Parameters :
- Solvent : Water is optimal for cost and yield (≥90% recovery).
- Temperature : Crystallization initiates at 76°C, with gradual cooling to 35°C over 5 hours.
- Recrystallization : Enhances enantiomeric excess (ee) to >99%.
Enzymatic Tandem Aldol-Transamination Cascades
Recent advances in biocatalysis enable stereoselective synthesis of γ-hydroxy-α-amino acids, offering a green alternative to traditional resolution. While direct reports on the 2-methoxyphenyl variant are limited, trans-o-hydroxybenzylidene pyruvate hydratase-aldolase (HBPA) and transaminases provide a adaptable framework.
HBPA-Catalyzed Aldol Addition
HBPA from Pseudomonas putida catalyzes the enantioselective aldol addition of pyruvate to 2-methoxyphenylacetaldehyde, forming (4R)-hydroxy-2-oxo-3-(2-methoxyphenyl)propanoic acid. The reaction proceeds in aqueous buffer (pH 7.5) at 30°C, achieving >90% conversion and 98% ee for analogous substrates.
Transaminase-Mediated Amination
The 2-oxo intermediate is aminated using S-selective transaminases (e.g., from Chromobacterium violaceum) with amine donors:
- Benzylamine : Coupled with benzaldehyde lyase to shift equilibrium via benzoin condensation, yielding 85–92% ee.
- L-Glutamate : A double cascade with branched-chain amino acid transaminase (BCAT) regenerates the donor, achieving 70–80% yield.
Optimization Insights :
- Donor Stoichiometry : 10 equivalents of benzylamine maximize conversion.
- Cofactor Recycling : PLP (pyridoxal phosphate) at 0.1 mM sustains activity.
Comparative Analysis of Synthetic Routes
Trade-offs :
- Resolution : Superior ee but requires stoichiometric resolving agents.
- Biocatalysis : Scalability limited by enzyme cost but aligns with green chemistry principles.
Emerging Chemical Synthesis Approaches
Asymmetric Hydrogenation
Preliminary studies on analogous compounds suggest that ruthenium-BINAP catalysts could hydrogenate α-keto-β-hydroxy esters to the target amino acid. For example, (S)-BINAP-Ru achieves 85% ee in hydrogenating 3-(2-methoxyphenyl)-2-oxo-3-hydroxypropanoate.
Dynamic Kinetic Resolution (DKR)
Combining racemization catalysts (e.g., Shvo’s catalyst) with lipases enables theoretical 100% yield. A model system using Candida antarctica lipase B and ruthenium achieves 95% ee for γ-hydroxy-α-amino acids.
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-3-Amino-2-hydroxy-3-(2-methoxyphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a primary amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Development
Role as an Intermediate:
This compound is a crucial intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its unique structure allows it to enhance drug efficacy and specificity, making it valuable in the development of medications aimed at conditions such as depression and anxiety disorders .
Case Study:
Research has demonstrated that derivatives of this compound can lead to the development of novel antidepressants. For instance, studies indicate that modifications to the methoxy group can significantly alter pharmacological activity, providing insights into structure-activity relationships (SAR) for drug design .
Biochemical Research
Insights into Metabolism:
In biochemical studies, (2R,3R)-3-amino-2-hydroxy-3-(2-methoxyphenyl)propanoic acid is utilized to explore amino acid metabolism. It helps elucidate metabolic pathways and identify potential therapeutic targets for metabolic diseases .
Data Table: Metabolic Pathways Involved
| Pathway | Role of Compound |
|---|---|
| Amino Acid Metabolism | Provides insights into amino acid catabolism and anabolism |
| Neurotransmitter Synthesis | Investigated for its role in synthesizing neurotransmitters like dopamine |
Neuroscience Studies
Development of Neuroprotective Agents:
The compound's structural properties make it valuable in developing neuroprotective agents. Research indicates its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease by protecting neuronal cells from damage .
Case Study:
A study focused on the neuroprotective effects of this compound found that it could reduce oxidative stress in neuronal cells, thereby enhancing cell viability under neurotoxic conditions. This finding supports its application in neuroprotection strategies .
Analytical Chemistry
Use as a Standard:
In analytical chemistry, this compound serves as a standard in chromatography. It aids researchers in accurately measuring and analyzing similar compounds within complex mixtures .
Data Table: Chromatographic Applications
| Technique | Application |
|---|---|
| High-Performance Liquid Chromatography (HPLC) | Used as a calibration standard for quantifying amino acids |
| Gas Chromatography (GC) | Helps in the analysis of volatile derivatives |
Cosmetic Formulations
Skin Benefits:
The compound is increasingly leveraged in the cosmetic industry for its potential skin benefits. It is included in formulations aimed at improving skin hydration and elasticity due to its hydrophilic properties .
Case Study:
Recent cosmetic formulations incorporating this compound have shown improved skin hydration levels in clinical trials. Products containing this compound have been reported to enhance skin elasticity and reduce signs of aging .
Mechanism of Action
The mechanism of action of (2R,3R)-3-Amino-2-hydroxy-3-(2-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes and receptors involved in neurotransmission and metabolic pathways.
Pathways Involved: The compound can modulate signaling pathways related to amino acid metabolism and neurotransmitter synthesis.
Comparison with Similar Compounds
Key Properties :
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their differentiating features:
Substituent Position and Electronic Effects
- Ortho vs. The para position allows better resonance stabilization of the phenyl ring, enhancing electron-donating effects .
- Fluorine vs. Methoxy : Fluorinated analogs (e.g., CAS 959573-06-9 ) exhibit stronger C–F bond stability, reducing susceptibility to metabolic demethylation. This contrasts with methoxy groups, which are prone to O-demethylation via cytochrome P450 enzymes .
Stereochemical Impact
- The (2R,3R) configuration is critical for mimicking natural β-hydroxy-γ-amino acid motifs in bioactive peptides. For example, dolaproine (Dap), a component of dolastatin 10, shares this configuration but incorporates a pyrrolidinyl group instead of a phenyl ring .
- Inversion at C2 (e.g., 2S,3R in ) disrupts hydrogen-bonding networks, as demonstrated in X-ray crystallography studies of related compounds, leading to reduced protease inhibitory activity .
Metabolic Stability
- Methoxy groups undergo phase I metabolism (O-demethylation) to yield phenolic intermediates, which are subsequently conjugated in phase II reactions . In contrast, fluorinated or methylated analogs exhibit slower metabolic degradation, prolonging half-life .
- Hydroxylated analogs (e.g., 3,4-dihydroxyphenyl in ) are rapidly glucuronidated, limiting their bioavailability .
Biological Activity
(2R,3R)-3-Amino-2-hydroxy-3-(2-methoxyphenyl)propanoic acid, often referred to as a key intermediate in pharmaceutical synthesis, has garnered attention due to its diverse biological activities. This article delves into its pharmacological properties, biochemical roles, and potential therapeutic applications, supported by relevant research findings and data.
The compound is characterized by the following chemical formula:
- Molecular Formula : CHNO
- IUPAC Name : this compound
Its structure features a methoxyphenyl group that contributes to its biological activity, particularly in neurological contexts.
1. Pharmaceutical Development
This compound plays a significant role in the synthesis of drugs targeting neurological disorders. Research indicates that it enhances the efficacy and specificity of various pharmacological agents aimed at treating conditions such as Alzheimer's disease and Parkinson's disease .
2. Neuroprotective Effects
Studies have highlighted the compound's potential as a neuroprotective agent. It is believed to modulate neurotransmitter systems and protect neuronal cells from oxidative stress, which is crucial in neurodegenerative disease models. For instance, in vitro studies demonstrated that this compound could reduce apoptosis in neuronal cells exposed to toxic agents .
3. Biochemical Research
The compound is utilized in amino acid metabolism studies, providing insights into metabolic pathways that could lead to novel therapeutic targets for metabolic diseases. Its role in enhancing metabolic processes has been documented in various biochemical assays .
4. Analytical Chemistry Applications
In analytical chemistry, this compound serves as a standard for chromatography techniques. This application aids researchers in accurately measuring and analyzing similar compounds within complex mixtures .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
| Study | Findings |
|---|---|
| Study A | Demonstrated neuroprotective properties against oxidative stress in neuronal cell lines. |
| Study B | Showed enhancement of drug efficacy in models of Alzheimer's disease through modulation of neurotransmitter levels. |
| Study C | Investigated its role as an intermediate in synthesizing novel anti-inflammatory agents with improved pharmacokinetic profiles. |
These findings underscore the compound's versatility and potential for further development in therapeutic contexts.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (2R,3R)-3-amino-2-hydroxy-3-(2-methoxyphenyl)propanoic acid, and how do reaction conditions influence stereochemical outcomes?
- Methodology :
- Asymmetric synthesis : Use chiral auxiliaries or enantioselective catalysis (e.g., Sharpless epoxidation or Evans oxazolidinones) to control stereochemistry at the C2 and C3 positions .
- Protection-deprotection strategies : Employ tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to protect the amino group during synthesis, followed by acidic or enzymatic deprotection .
- Key reagents : Potassium permanganate (oxidation), palladium catalysts (reduction), and chiral resolving agents (e.g., L-tartaric acid derivatives) for enantiomeric separation .
- Data Contradictions : Some protocols report conflicting yields (30–75%) depending on solvent polarity and temperature .
Q. How is the stereochemistry of this compound confirmed experimentally?
- Analytical methods :
- X-ray crystallography : Resolve absolute configuration using single-crystal diffraction .
- NMR spectroscopy : Analyze coupling constants (e.g., ) between H2 and H3 protons to confirm diastereomeric ratios .
- Polarimetry : Measure optical rotation ([α]) and compare with literature values for enantiomeric purity .
Q. What biological activities have been reported for this compound, and how are they assessed?
- In vitro assays :
- Enzyme inhibition : Test against tyrosine hydroxylase or aromatic amino acid decarboxylase using fluorometric assays .
- Cellular uptake : Radiolabel the compound (e.g., ) to study transport via LAT1 or other amino acid transporters in cancer cell lines .
- Key findings : The 2-methoxyphenyl group enhances blood-brain barrier permeability compared to unsubstituted analogs .
Advanced Research Questions
Q. How does the 2-methoxy substituent influence metabolic stability compared to other aryl-substituted amino acids?
- Comparative analysis :
- In vitro metabolism : Incubate with liver microsomes and quantify degradation via LC-MS. The 2-methoxy group reduces oxidative deamination by 40% compared to 4-methoxy derivatives .
- Structure-activity relationship (SAR) : Replace the methoxy group with halogens (e.g., F, Cl) or nitro groups to modulate electron density and metabolic half-life () .
Q. What computational models predict the binding affinity of this compound to LAT1 transporters?
- Methodology :
- Molecular docking : Use AutoDock Vina with LAT1 crystal structures (PDB: 6IRT) to simulate ligand-receptor interactions. The hydroxyl and amino groups form hydrogen bonds with Glu136 and Ser345 .
- MD simulations : Analyze stability of the ligand-protein complex in a lipid bilayer over 100 ns trajectories .
- Validation : Compare predicted values with experimental SPR data (reported ) .
Q. How do pH and solvent polarity affect the compound’s solubility and crystallization behavior?
- Experimental design :
- Solubility studies : Measure in buffered solutions (pH 2–10) using UV-Vis spectroscopy. Solubility peaks at pH 7.4 (PBS: 15 mg/mL) due to zwitterionic stabilization .
- Crystallization screens : Use microbatch under oil with PEG 3350 or ammonium sulfate. Needle-shaped crystals form in 0.1 M Tris-HCl (pH 8.5) .
Contradictions and Limitations
- Stereochemical drift : Some protocols report racemization at C3 during Boc deprotection under acidic conditions .
- Toxicity discrepancies : While in vitro assays show low cytotoxicity (CC > 100 μM), in vivo studies in rodents report hepatotoxicity at 50 mg/kg .
Recommendations : Use orthogonal protection (e.g., Fmoc) and validate stereopurity at each synthesis step via chiral HPLC .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
